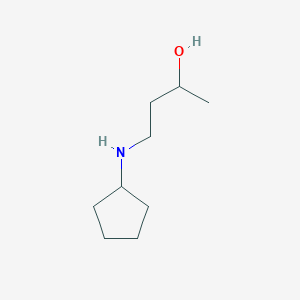

4-(Cyclopentylamino)butan-2-ol

Description

Contextualization within the Class of β-Amino Alcohols and Cyclopentylamines

β-Amino Alcohols: This class of organic compounds is characterized by the presence of an amino group and a hydroxyl group separated by two carbon atoms. This structural arrangement is a key feature in many biologically active molecules and is a valuable synthon in organic synthesis. nih.govacs.orgresearchgate.netnih.govresearchgate.net The synthesis of β-amino alcohols can be achieved through various methods, including the enantioselective rearrangement of N,N-dialkyl-β-amino alcohols and the aminolysis of epoxides. acs.orgresearchgate.net Their ability to participate in hydrogen bonding is crucial for their interactions within biological systems. solubilityofthings.com

Cyclopentylamines: These are cyclic amines featuring a five-membered cyclopentane (B165970) ring. solubilityofthings.com This ring structure imparts specific conformational properties that can influence a molecule's stability, reactivity, and biological interactions. solubilityofthings.com Cyclopentylamine (B150401) and its derivatives are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.comsmolecule.com The cyclic nature of this group offers unique opportunities for interactions with biological targets, making it a point of interest in drug design. solubilityofthings.com

Significance of the Butanolamine and Cyclopentyl Structural Motifs in Chemical Synthesis and Biological Systems

The butanolamine portion of 4-(Cyclopentylamino)butan-2-ol contributes the β-amino alcohol functionality. This motif is a prevalent structural element in numerous pharmaceuticals. For instance, butanolamine derivatives are used in various applications, and the core structure is a building block for more complex organic molecules. smolecule.comamericanchemicalsuppliers.com

The cyclopentyl group, on the other hand, is a common feature in medicinal chemistry. Its presence can enhance the lipophilicity of a molecule, potentially influencing its absorption and distribution in biological systems. ontosight.ai The five-membered ring is also a key component in compounds designed as norepinephrine (B1679862) transporter (NET) inhibitors, which are investigated for treating conditions like depression and ADHD. nih.gov The stereochemistry of substituted cyclopentylamines can be crucial for their biological activity, with different isomers exhibiting varying potencies. nih.gov

Overview of Current Research Trends and Unaddressed Questions Pertaining to the Compound's Academic Exploration

Research on this compound appears to be in its early stages, with much of the available information coming from chemical suppliers and databases. smolecule.combldpharm.com The compound is noted as a potential intermediate in pharmaceutical development and as a research tool in neuropharmacology. smolecule.com

A significant area of interest is its potential as a norepinephrine transporter (NET) inhibitor. smolecule.com Studies have suggested that it exhibits inhibitory effects on NET, which could be valuable for the development of treatments for neurological and psychiatric disorders. smolecule.com However, detailed in-vivo studies and structure-activity relationship (SAR) analyses for this specific compound are not widely published.

The synthesis of this compound can be achieved through the reaction of cyclopentylamine with a butanol derivative. smolecule.com However, detailed optimization of this synthesis and the exploration of stereoselective routes to obtain specific isomers remain open areas for investigation.

Further research is needed to fully elucidate the pharmacological profile of this compound. Key unanswered questions include:

What is the precise binding affinity and selectivity of this compound for the norepinephrine transporter and other monoamine transporters?

How does the stereochemistry of the butan-2-ol and cyclopentylamine moieties influence its biological activity?

What are the metabolic pathways and potential metabolites of this compound in biological systems?

Can this compound serve as a lead scaffold for the development of more potent and selective NET inhibitors?

Addressing these questions through rigorous academic research will be crucial to understanding the full potential of this compound in chemical synthesis and medicine.

Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

4-(cyclopentylamino)butan-2-ol |

InChI |

InChI=1S/C9H19NO/c1-8(11)6-7-10-9-4-2-3-5-9/h8-11H,2-7H2,1H3 |

InChI Key |

PMKCEPFRYRSNPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCNC1CCCC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereochemical Control for 4 Cyclopentylamino Butan 2 Ol

Chemo- and Regioselective Synthetic Routes to the Core Structure

The assembly of the 4-(Cyclopentylamino)butan-2-ol backbone requires precise control over bond formation to ensure the correct connectivity and prevent the formation of isomeric impurities. Several classical and contemporary methodologies are suited for this purpose.

Reductive Amination Pathways Utilizing Cyclopentylamine (B150401) and Butanone Precursors

Reductive amination, also known as reductive alkylation, is a highly versatile and widely employed method for forming carbon-nitrogen bonds. masterorganicchemistry.comresearchgate.net This approach typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. harvard.edu For the synthesis of this compound, this pathway would involve the condensation of cyclopentylamine with a suitable four-carbon keto-alcohol precursor, such as 4-hydroxybutan-2-one.

The reaction proceeds by the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. A key advantage of this method is the use of selective reducing agents that readily reduce the iminium ion intermediate while leaving the starting carbonyl group intact. masterorganicchemistry.com This allows for a one-pot procedure. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and effective reagent for this transformation, tolerating a wide range of functional groups. organic-chemistry.org Other common reducing agents include sodium cyanoborohydride (NaBH₃CN). harvard.edu

Table 1: Reagents for Reductive Amination

| Precursor 1 | Precursor 2 | Reducing Agent | Typical Solvent |

|---|---|---|---|

| Cyclopentylamine | 4-Hydroxybutan-2-one | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) |

| Cyclopentylamine | 4-Hydroxybutan-2-one | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) |

Strategies Involving Ring-Opening of Chiral Epoxides with Cyclopentylamine

The nucleophilic ring-opening of epoxides is a powerful and stereospecific method for the synthesis of 1,2-amino alcohols. rsc.org This strategy offers excellent control over the stereochemistry at the two adjacent chiral centers. The synthesis of a specific stereoisomer of this compound can be achieved by reacting cyclopentylamine with an enantiomerically pure butene-derived epoxide, such as (R)-1,2-epoxybutane or (S)-1,2-epoxybutane.

The reaction follows an Sₙ2 mechanism, where the amine nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring, leading to inversion of configuration at the site of attack. pearson.com In reactions with primary amines under neutral or basic conditions, the nucleophilic attack generally occurs at the less sterically hindered carbon atom, ensuring high regioselectivity. organic-chemistry.orgyoutube.com For 1,2-epoxybutane, the attack of cyclopentylamine would preferentially occur at the terminal C1 carbon, yielding the desired this compound skeleton. For example, the reaction of cyclopentylamine with (S)-1,2-epoxybutane would yield (R)-4-(cyclopentylamino)butan-2-ol.

Table 2: Stereochemical Outcome of Epoxide Ring-Opening

| Epoxide Stereoisomer | Nucleophile | Site of Attack | Product Stereoisomer |

|---|---|---|---|

| (S)-1,2-Epoxybutane | Cyclopentylamine | C1 | (R)-4-(Cyclopentylamino)butan-2-ol |

Multi-Component Reactions and Sequential Transformations for Backbone Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecules. acs.org Various MCRs have been developed for the synthesis of β-amino alcohols. A plausible, though not specifically documented, approach for this compound could involve a Petasis-type reaction or a Mannich-type reaction.

Enantioselective and Diastereoselective Synthesis of Defined Stereoisomers

Controlling the absolute and relative stereochemistry of the two chiral centers in this compound is critical for many applications. Advanced synthetic methods rely on asymmetric catalysis or the use of chiral auxiliaries to achieve this control.

Asymmetric Catalysis for Chiral Induction (e.g., organocatalysis, transition-metal catalysis)

Asymmetric catalysis provides an elegant and atom-economical way to generate enantiomerically enriched products. This can be achieved through the asymmetric reduction of a prochiral ketone or imine precursor. For example, the synthesis could proceed through an intermediate enamine or β-aminoketone, which is then subjected to a stereoselective reduction.

Transition-Metal Catalysis : Chiral transition-metal complexes, often based on ruthenium, rhodium, or iridium, are highly effective for the asymmetric hydrogenation of ketones and imines. acs.org For instance, the asymmetric transfer hydrogenation of 4-(cyclopentylamino)but-3-en-2-one using a chiral catalyst could furnish optically active this compound with high enantiomeric excess (ee).

Organocatalysis : Chiral small organic molecules can also catalyze stereoselective reactions. frontiersin.org For example, a chiral phosphoric acid could catalyze the reductive amination of 4-hydroxybutan-2-one with cyclopentylamine, inducing chirality during the C-N bond formation. researchgate.net Similarly, chiral N-heterocyclic carbenes (NHCs) have been used in a variety of asymmetric transformations that could be adapted for this synthesis. frontiersin.orgnih.gov

Table 3: Examples of Asymmetric Catalytic Systems for Amino Alcohol Synthesis

| Catalysis Type | Catalyst Example | Precursor Type | Key Transformation |

|---|---|---|---|

| Transition-Metal | Chiral Ru-diamine complex | β-Aminoketone | Asymmetric Hydrogenation |

| Transition-Metal | Chiral Ir/CPA complex acs.org | Diol/Amine | Asymmetric Amination |

| Organocatalysis | Chiral Phosphoric Acid | Ketone/Amine | Asymmetric Reductive Amination researchgate.net |

Chiral Auxiliary-Mediated Approaches to Stereocenter Control

The use of a chiral auxiliary is a robust and reliable strategy for asymmetric synthesis. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. sigmaaldrich.com

A potential route for synthesizing a specific stereoisomer of this compound using this approach could involve an Evans oxazolidinone auxiliary. The synthesis would proceed in several steps:

Acylation of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with a butanoyl fragment.

A diastereoselective reaction to install the hydroxyl group, such as a stereoselective aldol (B89426) reaction or reduction of a ketone precursor, where the steric bulk of the auxiliary directs the approach of the reagent.

Introduction of the cyclopentylamino group.

Removal of the chiral auxiliary via hydrolysis or reduction to yield the enantiomerically pure amino alcohol.

Other widely used auxiliaries include pseudoephedrine and pseudoephenamine, which can serve as effective controllers in asymmetric alkylation reactions to build up the carbon skeleton with high diastereoselectivity. nih.gov

Table 4: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Cleavage Method |

|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations | Hydrolysis (LiOH/H₂O₂) or Reduction (LiAlH₄) |

| Pseudoephedrine/Pseudoephenamine nih.gov | Alkylations, Aldol reactions | Acidic or Basic Hydrolysis |

| Camphorsultam | Diels-Alder reactions, Alkylations | Hydrolysis or Reductive Cleavage |

Chemoenzymatic and Biocatalytic Strategies for Enantiopure Synthesis

The demand for enantiopure pharmaceuticals has driven the development of highly selective and environmentally benign synthetic methods. Chemoenzymatic and biocatalytic strategies have emerged as powerful tools for the synthesis of chiral molecules like this compound, offering high enantioselectivity under mild reaction conditions. These approaches often utilize enzymes such as transaminases, lipases, and alcohol dehydrogenases to achieve the desired stereochemical outcome.

One prominent biocatalytic approach for the synthesis of chiral β-amino alcohols involves the use of transaminases (TAs) . These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. rsc.orgmbl.or.kr For the synthesis of this compound, a potential route involves the asymmetric amination of a suitable keto-alcohol precursor, 4-hydroxybutan-2-one, followed by N-alkylation with cyclopentyl bromide, or the direct transamination of 4-(cyclopentylamino)butan-2-one. While direct synthesis of N-substituted amino alcohols using transaminases is challenging, multi-step biocatalytic cascades have been developed for similar compounds. ucl.ac.uknih.gov For instance, a de novo designed pathway coupling a transketolase and a β-alanine:pyruvate transaminase has been successfully implemented for the synthesis of chiral amino alcohols in Escherichia coli. ucl.ac.uk

Furthermore, alcohol dehydrogenases (ADHs) can be employed for the stereoselective reduction of a ketone precursor, 4-(cyclopentylamino)butan-2-one. ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones. By selecting an appropriate ADH with the desired stereopreference, the prochiral ketone can be reduced to the corresponding chiral alcohol with high enantioselectivity. The asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol using various microbial strains has been reported with excellent conversion and enantiomeric excess, demonstrating the potential of this enzymatic approach for related substrates. nih.govnih.gov

The following table summarizes potential biocatalytic approaches for the synthesis of enantiopure this compound based on analogous reactions reported in the literature.

| Biocatalytic Strategy | Enzyme Class | Precursor | Key Transformation | Potential Outcome |

| Asymmetric Amination | Transaminase (TA) | 4-Hydroxybutan-2-one | Asymmetric amination | Enantiopure 4-aminobutan-2-ol |

| Kinetic Resolution | Lipase (B570770) | Racemic this compound | Enantioselective acylation | Enantiomerically enriched (R)- or (S)-4-(Cyclopentylamino)butan-2-ol |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | 4-(Cyclopentylamino)butan-2-one | Stereoselective ketone reduction | Enantiopure (R)- or (S)-4-(Cyclopentylamino)butan-2-ol |

Optimization of Reaction Conditions and Process Efficiency

For transaminase-catalyzed reactions , the pH of the reaction medium is a critical factor, as it affects the ionization state of the enzyme's active site residues and the substrates. The optimal pH for transaminases typically falls within the neutral to slightly alkaline range. mbl.or.kr Temperature also plays a crucial role, with higher temperatures generally leading to increased reaction rates. However, exceeding the enzyme's thermal stability limit can cause denaturation and loss of activity. The choice of amine donor is another important consideration, as it can influence the reaction equilibrium and the ease of product purification. rsc.org

In lipase-catalyzed kinetic resolutions , the choice of solvent is paramount. Lipases often exhibit enhanced stability and activity in non-aqueous organic solvents. The nature of the acyl donor in acylation reactions also impacts the reaction rate and enantioselectivity. Common acyl donors include vinyl acetate (B1210297) and isopropenyl acetate. Optimization studies for the resolution of other chiral alcohols have shown that parameters such as enzyme loading and reaction time need to be carefully controlled to achieve high enantiomeric excess and yield. polimi.it

The table below presents a summary of key reaction parameters and their typical ranges for the optimization of biocatalytic syntheses of chiral amino alcohols.

| Parameter | Transaminase Reactions | Lipase-Catalyzed Resolutions | Alcohol Dehydrogenase Reductions |

| pH | 7.0 - 9.0 | 6.0 - 8.0 | 6.5 - 8.0 |

| Temperature (°C) | 25 - 40 | 30 - 50 | 25 - 37 |

| Solvent | Aqueous buffer | Organic solvents (e.g., hexane, toluene) | Aqueous buffer, often with co-solvents |

| Key Substrates/Reagents | Keto-alcohol, Amine donor (e.g., alanine) | Racemic alcohol, Acyl donor (e.g., vinyl acetate) | Ketone precursor, Cofactor (NADH/NADPH), Co-substrate for regeneration |

| Enzyme Concentration | 1 - 10 mg/mL | 10 - 100 mg/mL | 0.5 - 5 mg/mL |

| Substrate Concentration | 10 - 100 mM | 50 - 200 mM | 20 - 100 mM |

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign and sustainable. Biocatalysis inherently aligns with many of these principles due to its use of renewable catalysts (enzymes) that operate under mild conditions, often in aqueous media. mbl.or.kr

The application of green solvents is a key aspect of sustainable synthesis. Water is the most environmentally friendly solvent and is the preferred medium for many enzymatic reactions, including those catalyzed by transaminases and alcohol dehydrogenases. For reactions that require organic solvents, such as lipase-catalyzed resolutions, the use of greener alternatives to traditional volatile organic compounds (VOCs) is encouraged. These can include bio-derived solvents or deep eutectic solvents.

Atom economy is another important principle of green chemistry. Biocatalytic reactions, particularly asymmetric syntheses that directly convert a prochiral substrate to a single enantiomer, often exhibit high atom economy as they avoid the need for protecting groups and chiral auxiliaries that are common in traditional chemical synthesis.

The use of renewable feedstocks is also a central tenet of green chemistry. The enzymatic synthesis of chiral amino alcohols can often start from simple, readily available, and potentially bio-based starting materials. rsc.org For example, the synthesis of 1,3-butanediol, a structural analogue of the butanol backbone of the target molecule, has been achieved from the bioreduction of 4-hydroxy-2-butanone, which can be derived from renewable resources. nih.govnih.gov

Furthermore, the development of enzyme cascades , where multiple enzymatic reactions are performed in a single pot, can significantly improve the sustainability of a synthetic route. ucl.ac.ukrsc.org These one-pot processes reduce the number of unit operations, minimize waste generation from intermediate purification steps, and can overcome unfavorable reaction equilibria.

The following table highlights the alignment of the discussed biocatalytic strategies with the principles of green chemistry.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention of Waste | Biocatalytic reactions often have high selectivity, minimizing by-product formation. One-pot cascade reactions further reduce waste. |

| Atom Economy | Asymmetric synthesis using transaminases or ADHs can achieve high atom economy by avoiding chiral auxiliaries. |

| Less Hazardous Chemical Syntheses | Enzymes are non-toxic and biodegradable catalysts. Reactions are typically run under mild conditions, avoiding harsh reagents. |

| Designing Safer Chemicals | The final product's properties are inherent, but the synthetic route can be designed to be safer. |

| Safer Solvents and Auxiliaries | Many enzymatic reactions can be performed in water. For organic solvents, greener alternatives can be sought. |

| Design for Energy Efficiency | Biocatalytic reactions are typically run at or near ambient temperature and pressure, reducing energy consumption. |

| Use of Renewable Feedstocks | Precursors can potentially be derived from biomass. |

| Reduce Derivatives | Direct enzymatic transformations can eliminate the need for protecting groups. |

| Catalysis | Enzymes are highly efficient and selective catalysts. |

| Design for Degradation | The biodegradability of the final product is a separate consideration, but the catalysts (enzymes) are biodegradable. |

| Real-time Analysis for Pollution Prevention | Process analytical technology can be applied to monitor and control biocatalytic reactions. |

| Inherently Safer Chemistry for Accident Prevention | The use of mild reaction conditions and less hazardous materials reduces the risk of accidents. |

Detailed Chemical Reactivity and Mechanistic Investigations of 4 Cyclopentylamino Butan 2 Ol

Reactions at the Secondary Alcohol Functionality

The secondary alcohol group at the C2 position is a key site for chemical modification. Its reactivity is typical of other secondary alcohols, involving transformations such as oxidation, esterification, and etherification, as well as activation for nucleophilic substitution.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-(cyclopentylamino)butan-2-one. This transformation is a common strategy in synthetic pathways. For instance, the Dess-Martin periodinane (DMP) oxidation has been effectively used on analogous N,2-substituted cycloalkylamine structures to yield the ketone with one defined stereocenter. nih.gov Photocatalytic oxidation methods, which have been studied for butan-2-ol, present another potential route for this conversion, often utilizing a catalyst suspension under UV irradiation to produce the corresponding butanone. ajol.info

Esterification: The hydroxyl group of 4-(cyclopentylamino)butan-2-ol can react with carboxylic acids or their derivatives to form esters. This reaction, known as esterification, is typically catalyzed by a mineral acid like sulfuric acid. libretexts.orgrsc.org The process involves the reaction of the alcohol with a carboxylic acid, leading to the formation of an ester and water. libretexts.org The use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) provides a mild and efficient method for esterifying alcohols, even those that are sterically hindered or acid-sensitive. orgsyn.org Volatile esters derived from similar secondary alcohols, such as butan-2-ol, are noted for having pleasant aromas and are used in fragrances and artificial flavors. wikipedia.org

Etherification: The formation of an ether from the secondary alcohol is also a plausible transformation, though less commonly detailed for this specific molecule. Standard methods like the Williamson ether synthesis could be employed, although the presence of the nucleophilic amine group would require careful selection of reagents and reaction conditions, potentially necessitating a protecting group strategy for the amine to prevent undesired N-alkylation.

A summary of potential functional group interconversions at the alcohol site is presented below.

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

| Oxidation | Dess-Martin Periodinane (DMP) | Ketone | nih.gov |

| Esterification | Carboxylic Acid, H₂SO₄ | Ester | libretexts.orgrsc.org |

| Esterification | Carboxylic Acid, DCC, DMAP | Ester | orgsyn.org |

To facilitate nucleophilic substitution reactions, the hydroxyl group, which is a poor leaving group, must first be activated. This is typically achieved by converting it into a sulfonate ester, such as a tosylate or mesylate. This transforms the hydroxyl into a good leaving group, which can then be displaced by a variety of nucleophiles.

Another strategy involves the protonation of the alcohol under acidic conditions. This forms an oxonium ion, converting the hydroxyl into a good leaving group (water). This is the initial step in acid-catalyzed dehydration reactions, which, for a molecule like butan-2-ol, can lead to a mixture of alkene products, including but-1-ene and but-2-ene. libretexts.org For this compound, this pathway would lead to the formation of N-cyclopentylbut-3-en-1-amine and N-cyclopentylbut-2-en-1-amine.

Transformations Involving the Secondary Amine Functionality

The secondary amine in this compound is nucleophilic and serves as a handle for numerous chemical modifications, including the introduction of acyl, sulfonyl, and alkyl groups, as well as for the construction of heterocyclic systems.

Acylation: The secondary amine readily undergoes acylation upon reaction with acylating agents like acyl chlorides or anhydrides to form the corresponding amide. This is a standard transformation for secondary amines.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields a sulfonamide. This reaction is not only a common derivatization but can also serve as a protection strategy for the amine.

Alkylation: The amine can be further alkylated using alkyl halides. However, this reaction can sometimes lead to over-alkylation, resulting in the formation of a quaternary ammonium (B1175870) salt. Reductive amination is a more controlled method for N-alkylation. For example, reductive amination of cyclopentanone (B42830) derivatives with amines using reagents like sodium cyanoborohydride is a documented method for forming similar C-N bonds. nih.gov

The table below summarizes these key transformations.

| Reaction Type | Reagent | Product Type | Reference |

| Acylation | Acyl Chloride / Anhydride | Amide | N/A |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | N/A |

| Alkylation | Alkyl Halide | Tertiary Amine | N/A |

| Reductive Amination | Ketone/Aldehyde, NaBH₃CN | Tertiary Amine | nih.gov |

The 1,3-amino alcohol motif is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. researchgate.net These cyclization reactions are of significant interest due to the biological importance of the resulting ring systems. researchgate.net

One common pathway involves the reaction with aldehydes or ketones to form six-membered 1,3-oxazinanes. researchgate.net For instance, multicomponent reactions involving amino alcohols, ketones, and ethyl trifluoropyruvate have been shown to produce tetrahydropyrrolo[2,1-b] smolecule.comnih.govoxazine-6-ones. mdpi.com Another powerful method is the palladium-catalyzed cyclization of trichloroacetimidates derived from related homoallylic alcohols, which yields 5,6-dihydro-1,3-oxazines. nih.govacs.org These oxazines are stable precursors that can be hydrolyzed to regenerate the 1,3-amino alcohol functionality. nih.govacs.org Such strategies allow for the stereoselective synthesis of complex amino alcohols. nih.govacs.org

Stereochemical Stability and Epimerization Studies

The this compound molecule contains a stereocenter at the C2 carbon, the site of the hydroxyl group. This means the compound can exist as two enantiomers: (R)- and (S)-4-(cyclopentylamino)butan-2-ol. wikipedia.orgsaskoer.ca The specific three-dimensional arrangement, or absolute configuration, at this center is determined using the Cahn-Ingold-Prelog (CIP) priority system. saskoer.calibretexts.org

The stereochemical stability of this center is generally high under standard conditions. Epimerization, the conversion of one stereoisomer into another, would typically require conditions that allow for the temporary removal of chirality. One potential pathway for epimerization at the C2 center is through an oxidation-reduction sequence. Oxidation of the secondary alcohol to the achiral ketone, 4-(cyclopentylamino)butan-2-one, would destroy the stereocenter. nih.gov Subsequent reduction of the ketone could then regenerate the alcohol, potentially yielding a mixture of both the (R) and (S) enantiomers, leading to racemization or epimerization depending on the starting material and reaction conditions.

Direct epimerization without a functional group change is less common and would likely involve harsh conditions or a specific catalytic process that facilitates the cleavage and reformation of a bond at the chiral center. For many applications, particularly in pharmacology, maintaining a specific stereochemistry is crucial, as different enantiomers can exhibit vastly different biological activities. libretexts.org

Advanced Spectroscopic and Analytical Characterization for Structural and Stereochemical Elucidation

High-Resolution NMR Spectroscopy for Complete Structural Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-(Cyclopentylamino)butan-2-ol, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH(OH) | 3.8 - 4.0 | Multiplet | ~6-7 |

| -CH₂-NH- | 2.8 - 3.0 | Multiplet | ~7-8 |

| -CH-NH- (Cyclopentyl) | 2.5 - 2.7 | Quintet | ~7 |

| -CH(OH)-CH₂- | 1.5 - 1.7 | Multiplet | ~7-8 |

| Cyclopentyl Protons | 1.3 - 1.9 | Multiplets | - |

| -CH₃ | 1.1 - 1.3 | Doublet | ~6 |

| -OH | Variable (broad singlet) | Singlet | - |

| -NH- | Variable (broad singlet) | Singlet | - |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH(OH) | 65 - 70 |

| -CH-NH- (Cyclopentyl) | 55 - 60 |

| -CH₂-NH- | 45 - 50 |

| -CH(OH)-CH₂- | 38 - 43 |

| Cyclopentyl CH₂ | 30 - 35 |

| Cyclopentyl CH₂ | 23 - 28 |

| -CH₃ | 20 - 25 |

Conformational analysis of this compound would reveal flexibility around the C-C single bonds of the butanol chain. The cyclopentyl ring would likely adopt an envelope or twist conformation to minimize steric strain. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide through-space correlations to further elucidate the preferred conformation in solution.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight and elemental composition of this compound, as well as providing structural information through fragmentation analysis.

Accurate Mass Determination: High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₁₉NO), the predicted exact mass of the molecular ion [M+H]⁺ would be approximately 158.1545.

Fragmentation Pathways: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would induce fragmentation of the molecule. The fragmentation pattern provides a fingerprint that can be used for structural confirmation.

Predicted Fragmentation Data

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 157 | [M-H]⁺ | Loss of a hydrogen atom |

| 140 | [M-H₂O]⁺ | Dehydration |

| 114 | [M-C₃H₇]⁺ | Cleavage of the butyl chain |

| 84 | [C₅H₈N]⁺ | Cleavage adjacent to the nitrogen |

| 70 | [C₅H₁₀]⁺ | Loss of the amino-butanol side chain |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage at the alcohol |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.

The IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would be indicative of O-H and N-H stretching vibrations, with the broadening resulting from hydrogen bonding. C-H stretching vibrations of the alkyl groups would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration would likely be observed around 1050-1150 cm⁻¹.

Raman spectroscopy would provide complementary information. The C-H and C-C bond vibrations would be expected to produce strong signals.

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H / N-H | 3300-3500 (broad) | 3300-3500 | Stretching |

| C-H (sp³) | 2850-3000 | 2850-3000 | Stretching |

| N-H | 1590-1650 | 1590-1650 | Bending |

| C-O | 1050-1150 | 1050-1150 | Stretching |

| C-N | 1020-1250 | 1020-1250 | Stretching |

Chiroptical Methods (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment and Enantiomeric Purity Assessment

This compound possesses a chiral center at the second carbon of the butanol chain, meaning it can exist as two enantiomers. Chiroptical methods are essential for determining the absolute configuration and enantiomeric purity of a sample.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. While the unmodified molecule may not have a strong chromophore for CD analysis in the accessible UV-Vis range, derivatization with a chromophoric agent could induce a measurable CD spectrum. The sign of the Cotton effect could then be used to assign the absolute configuration by comparison to standards or theoretical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. A plain ORD curve, typical for molecules without a strong chromophore, would show a gradual increase or decrease in rotation towards shorter wavelengths. The sign of the rotation at a specific wavelength (e.g., the sodium D-line, 589 nm) would distinguish the two enantiomers.

The enantiomeric purity can be assessed by comparing the measured specific rotation of a sample to the specific rotation of the pure enantiomer.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles. Furthermore, it would definitively establish the absolute configuration of a chiral crystal. The packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding, would also be revealed. At present, there is no publicly available crystal structure for this compound.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Stereoisomeric Ratio Determination

Chromatographic techniques are paramount for assessing the purity and determining the ratio of stereoisomers of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and acetonitrile (B52724) with an amine modifier (like triethylamine) would be a suitable method for purity analysis. Detection could be achieved using a universal detector like a charged aerosol detector (CAD) or a refractive index detector (RID), or after derivatization, a UV detector.

To separate the enantiomers, chiral HPLC would be necessary. This involves the use of a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP allows for their separation and quantification.

Gas Chromatography (GC): GC can also be employed for purity assessment, particularly if the compound is sufficiently volatile and thermally stable. A polar capillary column would be appropriate. For the analysis of enantiomers by GC, a chiral stationary phase or derivatization with a chiral reagent would be required. Mass spectrometry is a common detector for GC (GC-MS), providing both retention time and mass spectral data for peak identification.

Hypothetical Chromatographic Conditions

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 | Acetonitrile/Water with Triethylamine | CAD, RID | Purity Analysis |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | Hexane/Isopropanol | UV, CD | Enantiomeric Separation |

| GC | Polar Capillary Column (e.g., WAX) | Helium | FID, MS | Purity Analysis |

| Chiral GC | Chiral Stationary Phase | Helium | FID, MS | Enantiomeric Separation |

Theoretical and Computational Chemistry Studies of 4 Cyclopentylamino Butan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and various molecular properties of 4-(Cyclopentylamino)butan-2-ol. These calculations provide a foundational understanding of the molecule's intrinsic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized around the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, due to the presence of lone pairs of electrons. The LUMO, conversely, would be distributed across the carbon skeleton. The precise energy values and distribution would be determined through computational software using methods such as Density Functional Theory (DFT).

| Parameter | Conceptual Value | Implication for Reactivity |

| HOMO Energy | High | Indicates a strong tendency to donate electrons. |

| LUMO Energy | Low | Indicates a high affinity for accepting electrons. |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity. |

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using an electrostatic potential (ESP) surface map. The ESP map is a valuable tool for predicting how a molecule will interact with other molecules and its environment.

For this compound, the ESP map would reveal negative potential (typically colored red) around the nitrogen and oxygen atoms, indicating regions that are rich in electrons and likely to act as hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen attached to the nitrogen would exhibit positive potential (colored blue), identifying them as potential hydrogen bond donors. The cyclopentyl group, being largely nonpolar, would show a more neutral potential.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Molecular Dynamics Simulations

The flexibility of the butyl chain and the orientation of the cyclopentyl group in this compound give rise to numerous possible conformations. Understanding the preferred conformations and the energy barriers between them is essential for predicting its biological activity and physical properties.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques for exploring the conformational space of a molecule. MM methods use classical physics to calculate the potential energy of different conformations, allowing for the identification of low-energy, stable structures. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformational states. These simulations can reveal the most populated conformations in a given environment.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of this compound.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predicted shifts are valuable for assigning the peaks in an experimental NMR spectrum.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption bands in an IR spectrum. Key predicted vibrations would include the O-H and N-H stretching frequencies, as well as C-H and C-N stretching and bending modes.

Mass Spectrometry: While not a direct prediction of the spectrum, computational methods can help in understanding the fragmentation patterns observed in mass spectrometry by calculating the stability of potential fragment ions.

| Spectroscopic Technique | Predicted Parameter | Key Structural Features |

| ¹H NMR | Chemical Shifts | Protons on the cyclopentyl ring, butyl chain, and attached to N and O. |

| ¹³C NMR | Chemical Shifts | Carbon atoms of the cyclopentyl and butanol moieties. |

| IR Spectroscopy | Vibrational Frequencies | O-H, N-H, C-H, and C-N bonds. |

Computational Studies of Reaction Pathways and Transition States

Theoretical calculations can be employed to investigate potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, the structures of transition states, and the activation energies required for the reaction to proceed. For instance, the synthesis of this compound, which may involve the reductive amination of a ketone, can be modeled to optimize reaction conditions. smolecule.com

Ligand-Target Docking and Molecular Recognition Simulations (Conceptual, for hypothetical biological interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.com In a conceptual application, if this compound were to be investigated for its potential interaction with a biological target, such as an enzyme or a receptor, docking simulations would be employed. smolecule.com

These simulations would place the molecule into the binding site of the target protein and calculate a "docking score" to estimate the binding affinity. The results would provide a hypothetical binding mode, highlighting key interactions such as hydrogen bonds, and hydrophobic interactions, which could guide the design of more potent analogs. smolecule.com

Exploration of Biological Activities and Molecular Mechanisms of Action for 4 Cyclopentylamino Butan 2 Ol and Its Analogs

In Vitro Biochemical Screening and Target Identification

There is no publicly available data on the in vitro biochemical screening or specific molecular target identification for 4-(Cyclopentylamino)butan-2-ol.

Receptor Binding Assays (e.g., GPCRs, ion channels)

No studies have been published that investigate the binding of this compound to any G-protein coupled receptors (GPCRs), ion channels, or other receptor types.

However, research on analogous structures, such as β-amino alcohol derivatives, has indicated potential interactions with cellular signaling receptors. For instance, certain β-amino alcohol derivatives have been investigated for their ability to inhibit the Toll-Like Receptor 4 (TLR4) signaling pathway. nih.gov This inhibition is thought to occur through the disruption of the formation of the TLR4/MD-2 complex. nih.gov It is important to emphasize that these findings pertain to analogs and cannot be directly extrapolated to this compound.

Enzyme Inhibition or Activation Studies (e.g., kinases, proteases)

Specific data on the ability of this compound to inhibit or activate enzymes such as kinases or proteases is not available in the current scientific literature.

Studies on structurally related compounds containing a cyclopentylamino moiety have demonstrated significant enzyme-inhibitory activity. For example, a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were synthesized and evaluated for their inhibitory effects on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.govnih.gov Several of these compounds exhibited potent inhibition of 11β-HSD1, with one derivative, 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, showing a particularly low IC50 value of 0.07 µM. nih.govnih.gov

Furthermore, other cyclopentyl-containing compounds, such as 2-cyclopentyloxyanisole derivatives, have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and phosphodiesterase 4B (PDE4B), which are involved in inflammatory processes. researchgate.net

Interactive Data Table: Enzyme Inhibition by Analogs of this compound

| Compound Class | Target Enzyme | Key Findings | Reference |

| 2-(Cyclopentylamino)thiazol-4(5H)-one derivatives | 11β-HSD1 | Potent inhibition, with IC50 values in the micromolar to nanomolar range. | nih.govnih.gov |

| 2-Cyclopentyloxyanisole derivatives | COX-2, PDE4B, TNF-α | Showed inhibitory activity against these inflammatory enzymes. | researchgate.net |

Exploration of Protein-Ligand Interactions

There are no published molecular modeling or structural biology studies (e.g., X-ray crystallography, NMR spectroscopy) that describe the interaction of this compound with any protein target.

For the aforementioned 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, molecular docking studies were conducted to understand their binding mode within the active site of 11β-HSD1. nih.gov These computational analyses provided insights into the potential molecular interactions driving the observed inhibitory activity. nih.gov

Cellular-Level Investigations and Phenotypic Effects (excluding human clinical data)

No research has been published detailing the effects of this compound on cellular systems or any resulting phenotypic changes in model organisms.

Modulation of Cellular Pathways and Signaling Cascades

As there are no studies on the specific molecular targets of this compound, its effects on intracellular signaling pathways remain unknown.

In the context of its analogs, the inhibition of the TLR4 pathway by certain β-amino alcohol derivatives suggests a potential to modulate inflammatory signaling cascades, such as the NF-κB pathway. nih.govnih.gov

Effects on Cell Growth, Differentiation, or Apoptosis in Model Systems

There is no available data on the effects of this compound on cell proliferation, differentiation, or programmed cell death (apoptosis) in any cell lines or model organisms.

However, studies on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have explored their anticancer potential. nih.gov These compounds were tested for their effects on the viability of various human cancer cell lines, including colon carcinoma (Caco-2), pancreatic carcinoma (PANC-1), glioma (U-118 MG), breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30). nih.gov Reductions in cell viability were observed for most of the tested compounds, particularly in the Caco-2, MDA-MB-231, and SK-MEL-30 cell lines. nih.gov One derivative, 5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one, was noted as the most potent inhibitor of tumor cell proliferation among the tested series. nih.gov

Interactive Data Table: Effects of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect | Reference |

| Caco-2 | Colon Carcinoma | Reduction in cell viability | nih.gov |

| PANC-1 | Pancreatic Carcinoma | Reduction in cell viability | nih.gov |

| U-118 MG | Glioma | Reduction in cell viability | nih.gov |

| MDA-MB-231 | Breast Carcinoma | Reduction in cell viability | nih.gov |

| SK-MEL-30 | Skin Melanoma | Reduction in cell viability | nih.gov |

Subcellular Localization and Interaction Profiling

There is currently no available research detailing the subcellular localization of this compound. Studies that would identify the specific cellular compartments (e.g., nucleus, mitochondria, cytoplasm) where the compound accumulates or exerts its effects have not been reported. Consequently, its molecular interaction profile, including potential protein binding partners or targets, remains uncharacterized.

In Vivo Pharmacological Studies in Animal Models (Pre-clinical Efficacy and Pharmacokinetics)

Proof-of-Concept Efficacy Studies in Disease Models

A review of the scientific literature did not yield any preclinical studies investigating the efficacy of this compound in animal models of disease. There is no published evidence to suggest its potential therapeutic utility in any specific pathology.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Systems

Comprehensive ADME profiling, which is crucial for understanding the pharmacokinetic properties of a compound, has not been documented for this compound. Data on its absorption rates, distribution throughout the body, metabolic pathways, and routes of excretion are not available.

Structure-Activity Relationship (SAR) Studies to Optimize Biological Function

Rational Design and Synthesis of Derivatives for SAR Exploration

While the synthesis of various chemical compounds is a common practice in medicinal chemistry, there are no specific reports on the rational design and synthesis of derivatives of this compound aimed at exploring its structure-activity relationships.

Correlation between Structural Features and Biological Response

Given the lack of data on the biological activity of the parent compound, it is not possible to establish any correlation between its structural features and biological responses. Such studies are contingent on initial findings of biological activity, which are currently absent from the scientific record.

Potential Applications Beyond Traditional Pharmaceutical Uses for 4 Cyclopentylamino Butan 2 Ol

The chemical compound 4-(Cyclopentylamino)butan-2-ol possesses a unique structural architecture, featuring a chiral center, a secondary amine, and a secondary alcohol. These functional groups make it a molecule of interest not only for its biological activity but also for a range of applications in chemistry and materials science. This article explores its potential in non-pharmaceutical domains, focusing on its utility as a chiral ligand, a synthetic building block, a precursor to advanced materials, a chemical probe, and a component in supramolecular chemistry.

Future Research Directions and Challenges in the Study of 4 Cyclopentylamino Butan 2 Ol

Development of Novel and Economically Viable Asymmetric Synthetic Methods

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry, as different stereoisomers of a drug can have vastly different biological activities. chiralpedia.come-bookshelf.de For 4-(Cyclopentylamino)butan-2-ol, which possesses a chiral center at the C-2 position of the butanol chain, the development of efficient asymmetric syntheses is paramount.

Future research must focus on moving beyond classical chemical methods, which can be inefficient and rely on petrochemicals, towards more sustainable and economically viable routes. biosc.de Key areas of exploration include:

Biocatalysis: Employing enzymes such as engineered amine dehydrogenases (AmDHs) or transaminases offers a highly stereoselective and environmentally friendly alternative. frontiersin.orgbiosc.de These enzymatic reactions can be performed under mild conditions and often exhibit high chemo- and stereoselectivity. biosc.de Research into identifying or engineering enzymes that can efficiently catalyze the reductive amination of a suitable keto-alcohol precursor to form this compound is a promising avenue.

Catalytic Asymmetric Hydrogenation: This method is one of the most widely used processes in asymmetric synthesis. chiralpedia.com The development of novel chiral metal complexes (e.g., based on rhodium, ruthenium, or iridium) that can effectively catalyze the hydrogenation of a prochiral substrate would be a significant advancement. chiralpedia.com

Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis, standing alongside biocatalysis and metal catalysis. chiralpedia.com Investigating organocatalytic routes could provide a metal-free alternative for the synthesis of this compound.

Table 1: Comparison of Potential Asymmetric Synthesis Methods for this compound

| Synthesis Method | Advantages | Challenges | Relevant Research Areas |

|---|---|---|---|

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. biosc.de | Enzyme stability, substrate scope, catalyst reuse. biosc.de | Directed evolution of enzymes, process intensification, continuous flow reactors. biosc.de |

| Asymmetric Hydrogenation | High efficiency, broad applicability. chiralpedia.com | Cost of precious metal catalysts, potential for metal contamination in the final product. | Development of robust, non-precious metal catalysts; efficient catalyst recycling. |

| Organocatalysis | Metal-free, lower toxicity, readily available catalysts. chiralpedia.com | Catalyst loading can be high, separation from product may be difficult. | Design of new organocatalysts, application in flow chemistry systems. |

Comprehensive Elucidation of Molecular Recognition Mechanisms with Biological Targets

Understanding how a molecule interacts with its biological target at a molecular level is fundamental to drug design. For amino alcohols, these interactions often involve a combination of hydrogen bonding, electrostatic interactions, and steric complementarity. beilstein-journals.orgnih.gov Enantioselective recognition is a key process in living organisms, frequently involving ammonium (B1175870) ion compounds in enzyme-substrate interactions. nih.gov

Future research should aim to comprehensively elucidate the molecular recognition mechanisms of this compound with its potential biological targets. This involves:

Structural Biology: Obtaining crystal structures of the compound bound to its target protein(s) would provide definitive insight into the binding mode.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict binding affinities and identify key interactions, such as hydrogen bonds formed by the hydroxyl and amino groups, and hydrophobic interactions involving the cyclopentyl ring. smolecule.comsci-hub.se

Biophysical Techniques: Methods like Nuclear Magnetic Resonance (NMR) titration and fluorescence spectroscopy can be used to study the binding kinetics and thermodynamics of the interaction in solution. mdpi.com These techniques can help confirm the interactions predicted by computational models. mdpi.com

The primary interactions governing the recognition of similar amino alcohols involve hydrogen bonding and π-π stacking. beilstein-journals.org The enantioselective recognition often depends on creating a three-point interaction model between the chiral selector and the analyte. researchgate.net

Table 2: Key Intermolecular Forces in Amino Alcohol Recognition

| Interaction Type | Description | Potential Role for this compound |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The hydroxyl (-OH) and secondary amine (-NH-) groups are prime sites for forming hydrogen bonds with amino acid residues in a target protein. beilstein-journals.org |

| Electrostatic Interactions | Attraction or repulsion of charged species. | The amino group can be protonated at physiological pH, allowing for strong ionic interactions with negatively charged residues like aspartate or glutamate. |

| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in aqueous solution. | The nonpolar cyclopentyl ring can fit into hydrophobic pockets within a protein's binding site. |

| Steric Complementarity | The shape of the molecule fitting snugly into the binding site. | The specific 3D arrangement of the cyclopentyl, hydroxyl, and amino groups determines how well it fits and which enantiomer binds more strongly. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.govmednexus.org These computational tools can be applied at nearly every stage, from target identification to predicting the properties of novel compounds. nih.govmdpi.com

For this compound, AI and ML can be instrumental in designing new analogs with improved potency, selectivity, and pharmacokinetic properties. Future directions include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using ML algorithms like Support Vector Machines (SVM) or Random Forests, QSAR models can be built to correlate the structural features of a series of analogs with their biological activity. nih.govsemanticscholar.org This allows for the prediction of activity for new, unsynthesized compounds.

De Novo Drug Design: Generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on large libraries of known active molecules to design entirely new chemical structures that are predicted to be active against a specific target. mednexus.org

Protein-Ligand Interaction Prediction: Deep learning models can predict the binding affinity and conformation of a ligand within a protein's binding site, helping to prioritize which analogs of this compound to synthesize. nih.gov

Table 3: AI/ML Applications in Amino Alcohol Drug Discovery

| AI/ML Technique | Application | Potential Impact on this compound Research |

|---|---|---|

| QSAR | Predict biological activity from chemical structure. semanticscholar.org | Rapidly screen virtual libraries of analogs to identify promising candidates for synthesis. |

| Generative Models | Design novel molecules with desired properties. mednexus.org | Create new chemical entities based on the this compound scaffold but with potentially higher efficacy or novel target interactions. |

| Deep Learning (for binding) | Predict protein-ligand binding affinity and pose. nih.gov | Prioritize synthetic efforts on compounds most likely to bind effectively to the biological target. |

| ADME/T Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity properties. | Reduce late-stage attrition by identifying compounds with poor drug-like properties early in the discovery process. tandfonline.com |

Exploration of Novel Therapeutic Areas and Biotechnological Applications (pre-clinical stage)

While initial studies may point towards a particular biological activity, the structural motifs within this compound could be relevant in multiple therapeutic areas. The cyclopentyl group, for instance, is found in compounds targeting a range of proteins. A significant challenge and opportunity lie in the pre-clinical exploration of novel applications.

For example, various 2,6-disubstituted-9-cyclopentyl-9H-purine derivatives have been developed as inhibitors of kinases like FLT3 and CDKs for the treatment of cancers such as acute myeloid leukemia (AML). google.com Furthermore, specific CDK2/4/6 inhibitors containing cyclopentyl moieties have been identified as candidates for cancer treatment and advanced to clinical trials. sci-hub.se This suggests that derivatives of this compound could be investigated as scaffolds for developing kinase inhibitors.

Future research should involve:

Broad-Based Screening: Testing the compound against a wide panel of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels, to identify unexpected activities.

Phenotypic Screening: Assessing the effect of the compound on cell-based models of various diseases (e.g., cancer cell lines, neuronal cultures) to uncover novel therapeutic potential without a priori knowledge of the specific target.

Analog Synthesis for Target Hopping: Systematically modifying the structure of this compound to explore different "chemical spaces" and target different protein families.

Table 4: Potential Pre-clinical Therapeutic Targets for Amino Alcohol Derivatives

| Target Class | Therapeutic Area | Rationale for Exploration |

|---|---|---|

| Kinases (e.g., CDKs, FLT3) | Oncology | Similar cyclopentyl-containing compounds have shown efficacy as kinase inhibitors in cancer. sci-hub.segoogle.com |

| Neurotransmitter Transporters (e.g., NET, DAT) | CNS Disorders | Amino alcohol structures are common in compounds that modulate neurotransmitter reuptake. smolecule.com |

| GPCRs | Various (e.g., Inflammation, Metabolic Disease) | The amine and alcohol functionalities can serve as key pharmacophoric features for GPCR binding. |

| Ion Channels | Cardiovascular, Neurological Disorders | Small molecules can act as blockers or modulators of ion channel function. |

Addressing Scalability and Sustainability in the Synthesis and Application of the Compound

For any promising compound to move from the laboratory to industrial application, its synthesis must be scalable, cost-effective, and sustainable. biosc.de Traditional multi-step organic syntheses often generate significant waste and use harsh reagents, which is not ideal for large-scale production. jove.com

Future research must address these challenges head-on by:

Developing Continuous Flow Processes: Moving from batch synthesis to continuous flow manufacturing can improve efficiency, safety, and scalability while reducing waste. biosc.de

Integrating Biocatalysis at Scale: Scaling up enzymatic processes requires robust enzymes that can be immobilized and reused over many cycles. biosc.de This is a key area for process intensification.

Green Chemistry Approaches: Implementing principles of green chemistry, such as using renewable feedstocks (e.g., producing amino alcohols from bio-based sources), minimizing the use of protecting groups, and employing greener solvents. researchgate.net

Downstream Process Optimization: Developing efficient and sustainable methods for product purification and isolation, such as integrating electrodialysis with bipolar membranes (EDBM) to recycle reagents and minimize salt waste. researchgate.net

A cradle-to-grave approach to designing the catalytic system can significantly improve the global sustainability of the chemical transformation by enhancing efficiency, product isolation, and catalyst recycling. researchgate.net

Table 5: Strategies for Sustainable Synthesis of Chiral Amino Alcohols

| Strategy | Description | Key Benefit |

|---|---|---|

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a tank. biosc.de | Improved heat and mass transfer, enhanced safety, easier automation and scaling. |

| Enzyme Immobilization | Attaching enzymes to a solid support. | Allows for easy separation of the catalyst from the product and enables catalyst reuse for multiple batches. biosc.de |

| Use of Renewable Feedstocks | Synthesizing building blocks from biomass instead of petroleum. biosc.de | Reduces carbon footprint and reliance on fossil fuels. |

| Integrated Downstream Processing | Combining reaction and purification steps into a streamlined process. researchgate.net | Minimizes waste, reduces energy consumption, and lowers production costs. |

Q & A

Basic: What synthetic routes are effective for preparing 4-(Cyclopentylamino)butan-2-ol, and how can purity be optimized?

Methodological Answer:

A common approach involves nucleophilic substitution between 4-chlorobutan-2-ol and cyclopentylamine under reflux in a polar aprotic solvent (e.g., DMF or THF). Catalytic bases like potassium carbonate enhance reaction efficiency by deprotonating the amine . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%). Monitoring by TLC or HPLC is recommended to validate purity .

Basic: What spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer:

- NMR : H NMR identifies the hydroxyl proton (~1.5 ppm, broad), cyclopentyl protons (1.5–2.0 ppm, multiplet), and the chiral center at C2 (δ 3.5–4.0 ppm). C NMR confirms the carbinol carbon (~70 ppm) and cyclopentyl carbons .

- IR : A broad O-H stretch (~3300 cm) and N-H bending (~1600 cm) are diagnostic .

- Mass Spectrometry : Molecular ion peaks at m/z 157 (CHNO) and fragment ions (e.g., m/z 85 for cyclopentylamine) validate the structure .

Advanced: How does stereochemistry influence the physicochemical and biological properties of this compound?

Methodological Answer:

The chiral C2 center generates enantiomers with distinct properties. For example, (R)- and (S)-forms may exhibit differential solubility or receptor binding. Enantiopure synthesis can be achieved using chiral catalysts (e.g., BINOL-derived ligands) or resolved via chiral HPLC (Chiralpak® columns). Stereochemical effects on boiling points or bioactivity should be empirically tested using polarimetry and enantioselective assays .

Advanced: What reaction mechanisms dominate when this compound is exposed to acidic conditions?

Methodological Answer:

Under acidic conditions (e.g., HCl in ethanol), the hydroxyl group may protonate, facilitating intramolecular cyclization. This forms a five-membered ring via nucleophilic attack by the cyclopentylamine nitrogen, yielding a tetrahydrofuran derivative. Mechanistic studies (kinetic isotope effects, DFT calculations) are recommended to confirm transition states and intermediates .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water; if ingested, seek medical attention immediately. Refer to Safety Data Sheets (SDS) for compound-specific guidelines .

Advanced: How does the basicity of the cyclopentylamino group compare to other aliphatic amines?

Methodological Answer:

The cyclopentylamino group’s basicity (pK ~10–11) is lower than linear aliphatic amines (e.g., n-pentylamine, pK ~10.6) due to steric hindrance from the cyclopentyl ring. Titration with HCl (0.1 M) or computational analysis (Mulliken charges on nitrogen) quantifies basicity. Compare with analogs like 4-(dimethylamino)butan-2-ol (pK ~9.5) to assess electronic effects .

Advanced: What solvent systems optimize the solubility of this compound for reaction scalability?

Methodological Answer:

The compound is moderately polar, with high solubility in alcohols (ethanol, methanol) and chlorinated solvents (DCM). For large-scale reactions, ethanol/water mixtures (70:30 v/v) balance solubility and cost. Solubility parameters (Hansen or Hildebrand) can be experimentally determined via gravimetric analysis or predicted using COSMO-RS simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.